molecular formula C16H10BrN3O2S2 B1226528 2-(1,3-benzoxazol-2-ylthio)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Cat. No. B1226528
M. Wt: 420.3 g/mol
InChI Key: OVTKOZRGWDPDID-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylthio)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a benzoxazole.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, including benzo-2-thiol derivatives. This resulted in the formation of benzo[d]thiazol-2-ylthio derivatives that exhibited good antimicrobial activity. Their research highlights the potential of these compounds in the development of new antimicrobial agents.

Antitumor and Anticancer Properties

The research by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that were screened for potential antitumor activity. Their findings suggest that these compounds could be explored further for their efficacy against various cancer cell lines.

Biochemical Studies

Duran and Canbaz (2013) investigated the acidity constants of acetamide derivatives, including 2-(1,3-benzoxazol-2-ylthio)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide derivatives, using UV spectroscopic studies (Duran & Canbaz, 2013). Their research provided insights into the protonation sites and pKa values of these compounds, which is crucial for understanding their biochemical behavior.

Green Chemistry Applications

The study by Harishkumar et al. (2012) demonstrated a novel synthetic method for producing fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives. This research is significant for its contribution to green chemistry, focusing on environmentally friendly synthesis methods.

Molecular Docking and Pharmacological Studies

Tariq et al. (2018) conducted molecular docking studies on N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives, including compounds related to 2-(1,3-benzoxazol-2-ylthio)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide, to assess their anti-inflammatory activity and p38α MAP kinase inhibition (Tariq et al., 2018). This research offers a deeper understanding of the biochemical interactions and potential therapeutic applications of these compounds.

properties

Product Name

2-(1,3-benzoxazol-2-ylthio)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C16H10BrN3O2S2

Molecular Weight

420.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H10BrN3O2S2/c17-9-5-6-11-13(7-9)24-15(18-11)20-14(21)8-23-16-19-10-3-1-2-4-12(10)22-16/h1-7H,8H2,(H,18,20,21)

InChI Key

OVTKOZRGWDPDID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzoxazol-2-ylthio)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylthio)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzoxazol-2-ylthio)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 4
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2-(1,3-benzoxazol-2-ylthio)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

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